6-chloro-2-methoxy-9H-carbazole
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Overview
Description
6-chloro-2-methoxy-9H-carbazole is a heterocyclic aromatic organic compound with the molecular formula C13H10ClNO. It is a derivative of carbazole, which is a tricyclic aromatic compound consisting of two benzene rings fused on either side of a pyrrole ring. The presence of a chlorine atom at the 6th position and a methoxy group at the 2nd position distinguishes it from other carbazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-methoxy-9H-carbazole typically involves the chlorination and methoxylation of carbazole. One common method includes the reaction of carbazole with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6th position. This is followed by the methoxylation using methanol in the presence of a base like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and methoxylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-methoxy-9H-carbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to dihydrocarbazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions include quinone derivatives, dihydrocarbazole derivatives, and various substituted carbazole compounds .
Scientific Research Applications
6-chloro-2-methoxy-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and in the study of aromatic substitution reactions.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Medicine: Research is ongoing into its potential use as a pharmacophore in drug development, particularly for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 6-chloro-2-methoxy-9H-carbazole involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to specific proteins and enzymes, altering their activity. For example, it has been shown to inhibit certain kinases involved in cell signaling pathways.
Pathways Involved: It affects pathways related to inflammation and cell proliferation, making it a candidate for anti-inflammatory and anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound without the chlorine and methoxy groups.
6-chloro-9H-carbazole: Similar but lacks the methoxy group.
2-methoxy-9H-carbazole: Similar but lacks the chlorine atom.
Uniqueness
6-chloro-2-methoxy-9H-carbazole is unique due to the combined presence of both chlorine and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual substitution enhances its potential in various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C13H10ClNO |
---|---|
Molecular Weight |
231.68 g/mol |
IUPAC Name |
6-chloro-2-methoxy-9H-carbazole |
InChI |
InChI=1S/C13H10ClNO/c1-16-9-3-4-10-11-6-8(14)2-5-12(11)15-13(10)7-9/h2-7,15H,1H3 |
InChI Key |
LJTUYPCDZSHRKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl |
Origin of Product |
United States |
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